An In-depth Technical Guide to N1-Isopropyldiethylenetriamine: Chemical Properties, Structure, and Synthetic Considerations
An In-depth Technical Guide to N1-Isopropyldiethylenetriamine: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Isopropyldiethylenetriamine is a polyamine of interest in various fields of chemical synthesis due to its unique structural features, combining primary, secondary, and tertiary amine functionalities within a flexible aliphatic chain. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and potential synthetic pathways. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework for researchers. Key safety and handling protocols are also detailed, reflecting the compound's classification as a flammable and corrosive material.
Molecular Structure and Chemical Identity
N1-Isopropyldiethylenetriamine, with the CAS number 207399-20-0, is a triamine featuring a diethylenetriamine backbone substituted with an isopropyl group at one of the terminal nitrogen atoms.[1][2] This substitution pattern results in a molecule with a primary amine, a secondary amine, and a tertiary amine, each exhibiting distinct reactivity.
Molecular Formula: C₇H₁₉N₃
Molecular Weight: 145.25 g/mol [1]
SMILES String: CC(C)NCCNCCN
InChI Key: BTQYXSSZVKPNLP-UHFFFAOYSA-N
The presence of both proton-donating (primary and secondary amines) and proton-accepting (all three amines) sites, along with the steric hindrance provided by the isopropyl group, makes N1-isopropyldiethylenetriamine a versatile building block in organic synthesis. Its potential applications include its use as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.
Structural Diagram
Caption: 2D structure of N1-Isopropyldiethylenetriamine.
Physicochemical Properties
A summary of the known physical and chemical properties of N1-Isopropyldiethylenetriamine is presented in the table below.
| Property | Value | Source |
| CAS Number | 207399-20-0 | [1][2] |
| Molecular Formula | C₇H₁₉N₃ | [1][2] |
| Molecular Weight | 145.25 g/mol | [1] |
| Boiling Point | 222 °C (lit.) | [1] |
| Density | 0.88 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.463 (lit.) | [1] |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| Physical State | Liquid | |
| Appearance | Colorless to yellow | |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy (Predicted)
-
Isopropyl Group: A doublet for the six methyl protons (CH₃) and a multiplet (septet) for the single methine proton (CH).
-
Ethylenediamine Backbone: A series of complex multiplets for the methylene (CH₂) protons. The protons on carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift.
-
Amine Protons: Broad signals for the NH and NH₂ protons, the chemical shift of which will be dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Isopropyl Group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Ethylenediamine Backbone: Four signals for the methylene carbons. The carbons bonded to nitrogen will be deshielded.
-
The chemical shifts will be influenced by the neighboring nitrogen atoms.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary and secondary amine groups.
-
C-H Stretching: Sharp absorption bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
-
N-H Bending: An absorption band in the region of 1590-1650 cm⁻¹ for the scissoring vibration of the primary amine.
-
C-N Stretching: Absorption bands in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 145.1579).
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of alkyl groups, particularly the isopropyl group, and cleavage at the C-C and C-N bonds of the diethylenetriamine backbone.
Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis of N1-isopropyldiethylenetriamine can be approached through several established methods for the N-alkylation of amines. A plausible and direct approach would be the reductive amination of diethylenetriamine with acetone.
Reductive Amination:
This two-step, one-pot reaction would involve the initial formation of a Schiff base between the primary amine of diethylenetriamine and acetone, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Step 1: Schiff Base Formation (H₂NCH₂CH₂NHCH₂CH₂NH₂) + (CH₃)₂CO ⇌ (CH₃)₂C=NCH₂CH₂NHCH₂CH₂NH₂ + H₂O
Step 2: Reduction (CH₃)₂C=NCH₂CH₂NHCH₂CH₂NH₂ + [H] → (CH₃)₂CHNHCH₂CH₂NHCH₂CH₂NH₂
Controlling the stoichiometry of acetone and the reaction conditions would be crucial to favor mono-alkylation and minimize the formation of di- and tri-alkylated products.
Another potential route involves the direct alkylation of diethylenetriamine with an isopropyl halide (e.g., 2-bromopropane). This method, however, is often less selective and can lead to a mixture of products, including quaternization of the amine nitrogens.
Reactivity Profile
As a polyamine, N1-isopropyldiethylenetriamine is expected to exhibit reactivity characteristic of its constituent amine groups:
-
Basicity: The presence of three amine groups makes it a moderately strong base, capable of forming salts with acids.
-
Nucleophilicity: The primary and secondary amines are good nucleophiles and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The tertiary amine can also act as a nucleophile, though its reactivity is sterically hindered.
-
Ligand Formation: The multiple nitrogen atoms can act as Lewis bases, allowing the molecule to function as a chelating ligand for various metal ions.
Potential Applications in Research and Development
While specific applications for N1-isopropyldiethylenetriamine are not widely documented, its structural motifs suggest potential utility in several areas:
-
Organic Synthesis: As a versatile building block, it can be used to introduce a polyamine chain with a sterically hindered terminus into a target molecule. This could be valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Coordination Chemistry: Its ability to act as a tridentate or potentially tetradentate ligand makes it a candidate for the synthesis of novel metal complexes with potential applications in catalysis or materials science.
-
Drug Discovery: Polyamines are known to play crucial roles in various biological processes.[3] N-alkylated polyamine analogues have been investigated for their potential as anticancer and antiparasitic drugs.[4] The unique substitution pattern of N1-isopropyldiethylenetriamine could be explored in the design of new therapeutic agents.
Experimental Protocols: Safety and Handling
N1-Isopropyldiethylenetriamine is classified as a flammable and corrosive liquid. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and ammonia should be used.
Handling and Storage
-
Handling:
-
Always handle N1-isopropyldiethylenetriamine in a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.
-
Store in a designated flammable liquids cabinet.
-
Spill and Emergency Procedures
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Place the absorbed material in a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Workflow Diagram for Safe Handling
